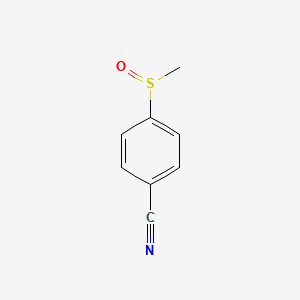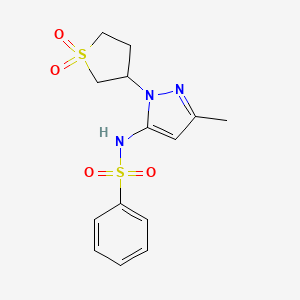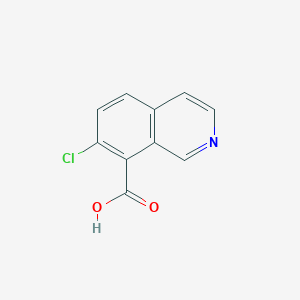![molecular formula C25H27N7O B2641459 (4-(tert-butyl)phenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920218-04-8](/img/structure/B2641459.png)
(4-(tert-butyl)phenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Some novel derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized derivatives that showed good or moderate activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antagonist Activity
Compounds with structural similarities to the chemical have been prepared and tested for antagonist activity against specific receptors. Watanabe et al. (1992) prepared derivatives that exhibited potent 5-HT2 antagonist activity, suggesting potential therapeutic applications in conditions associated with this receptor (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Synthesis of Novel Derivatives
Research into the synthesis of novel derivatives containing similar frameworks has led to the development of compounds with potential biological activity. For instance, Abdelhamid et al. (2012) reported on the synthesis of pyrazolo and pyrimidine derivatives incorporating a naphtofuran moiety, showcasing the chemical versatility and potential for discovering new bioactive molecules (Abdelhamid, Shokry, & Tawfiek, 2012).
Biological Evaluation and DFT Calculation
Further studies involve the biological evaluation and density functional theory (DFT) calculations of novel compounds to investigate their antitumor, antimicrobial, and antioxidant activities. For example, Farag and Fahim (2019) explored the synthesis of pyrazole and pyrimidine derivatives, finding some compounds exhibited excellent in vitro antitumor activity, as well as significant antimicrobial and antioxidant activities, indicating the potential for therapeutic applications (Farag & Fahim, 2019).
Mécanisme D'action
Mode of Action
Many triazolopyrimidines have been found to inhibit various enzymes , which could suggest a potential mode of action for this compound.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Triazolopyrimidines have been associated with a variety of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .
Result of Action
Compounds in the triazolopyrimidine class have been associated with a variety of biological activities, which could suggest potential effects of this compound .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to various downstream effects, such as reduced hydrolysis of acetylcholine by cholinesterase, which can impact neurotransmission.
Cellular Effects
The effects of 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis. Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby influencing cell growth and division.
Molecular Mechanism
At the molecular level, 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine over time are critical factors in its biochemical analysis. In laboratory settings, the compound has shown good stability under standard conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on enzymes and cellular processes for several days, making it a valuable tool for prolonged biochemical experiments.
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine vary with dosage. At lower doses, the compound exhibits significant therapeutic effects, such as tumor growth inhibition and antimicrobial activity . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids, in cells.
Transport and Distribution
The transport and distribution of 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, and it can bind to serum albumin in the bloodstream, facilitating its distribution to various tissues.
Subcellular Localization
The subcellular localization of 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals, enhancing its efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O/c1-25(2,3)19-11-9-18(10-12-19)24(33)31-15-13-30(14-16-31)22-21-23(27-17-26-22)32(29-28-21)20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXLYWDTEKGVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2641376.png)
![N-(furan-2-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2641377.png)



![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12R,12aS,14bR)-8a-carboxy-12-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2641383.png)

![7-benzoyl-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2641385.png)
![N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2641388.png)

![N-(4-methoxybenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2641391.png)

![2-Chloro-N-[2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B2641393.png)

